![molecular formula C12H9F3N2OS B2915826 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-quinazolinone CAS No. 339020-22-3](/img/structure/B2915826.png)
2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-quinazolinone, also known as TFBQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinazolinone family and has been found to possess a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Syntheses of Sulfoxide Derivatives
The synthesis of sulfoxide derivatives in the benzodiazine series, including quinazolines, has been explored, providing a method for the preparation of various quinazolinone compounds. This research demonstrates a synthetic route to create 2-tert-butyl-5-phenylsulfinylquinazoline and related derivatives, highlighting the versatility of quinazolinones in chemical synthesis (Fur et al., 2004).
Antimicrobial and Antifungal Applications
Quinazolinones, including 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-quinazolinone derivatives, have shown significant antimicrobial and antifungal activity. This research underscores the potential of these compounds in therapeutic applications against various standard strains of microbes (ANISSETTI & Reddy, 2012).
Broad Applications in Medicinal Chemistry
4(3H)-Quinazolinones are recognized for their wide applications in medicinal chemistry, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties. This highlights the broad therapeutic potential of quinazolinones in various medical fields (He et al., 2014).
Anticonvulsant Properties
Specific 4(3H)-quinazolinone derivatives have been synthesized and tested for their anticonvulsant effects, demonstrating significant efficacy against pentetrazol-induced convulsions. This research points to the potential use of quinazolinone derivatives in treating seizure disorders (Ossman & Barakat, 1994).
Fluorescent Chemical Sensor Development
Quinazolinone derivatives have been used to develop a fluorescent chemical sensor for Fe3+, showcasing the utility of these compounds in analytical chemistry and sensor development (Zhang et al., 2007).
Synthesis Techniques
Advancements in the synthesis techniques for quinazolinones, including 2-substituted derivatives, reveal the adaptability and utility of these compounds in chemical syntheses and the development of novel materials (Cheng et al., 2013).
Eigenschaften
IUPAC Name |
2-(3,4,4-trifluorobut-3-enylsulfanyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2OS/c13-8(10(14)15)5-6-19-12-16-9-4-2-1-3-7(9)11(18)17-12/h1-4H,5-6H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVCFUZMZYIIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCCC(=C(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

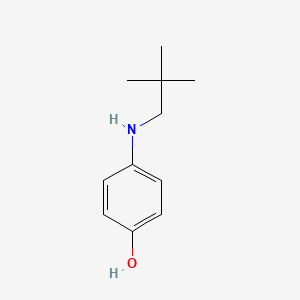
![(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide](/img/structure/B2915746.png)

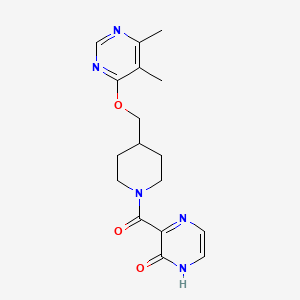
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2915751.png)
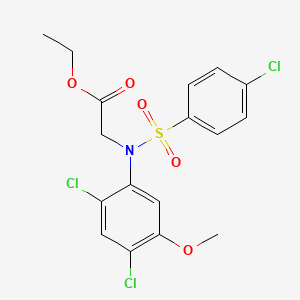
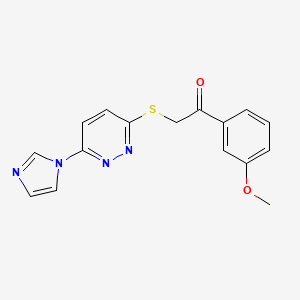
![7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B2915755.png)



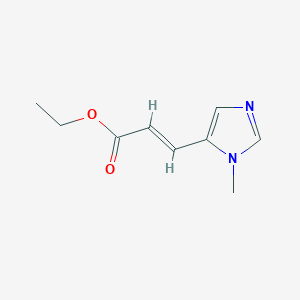

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2915766.png)